3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide
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Overview
Description
3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide is a complex organic compound that features a combination of heterocyclic structures and functional groups
Preparation Methods
The synthesis of 3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. The reaction conditions often require the use of strong bases, such as n-butyllithium, and low temperatures to ensure the proper formation of the desired intermediates . Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Scientific Research Applications
3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Compared to other similar compounds, 3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide stands out due to its unique combination of functional groups and heterocyclic structures. Similar compounds include:
Thiophene derivatives: Known for their electronic properties and applications in materials science.
Pyrimidine derivatives: Widely studied for their biological activities and therapeutic potential.
Properties
Molecular Formula |
C19H13F6N3O4S2 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C19H13F6N3O4S2/c20-18(21,22)15-10-13(14-2-1-8-33-14)27-17(28-15)34(30,31)9-7-16(29)26-11-3-5-12(6-4-11)32-19(23,24)25/h1-6,8,10H,7,9H2,(H,26,29) |
InChI Key |
HGZSAKRVCSECEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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